Cas no 40581-17-7 (Violanthin)

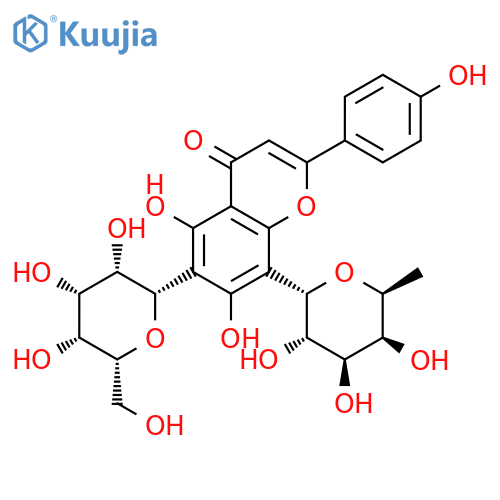

Violanthin structure

商品名:Violanthin

Violanthin 化学的及び物理的性質

名前と識別子

-

- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one

- Violanthin

- C10196

- SureCN993603

- Violanthin, >=95% (LC/MS-UV)

- Q27108548

- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]chromen-4-one

- E87181

- AKOS040740531

- SCHEMBL993603

- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-8-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

- AC1L9D6N

- 6-C-GLUCOSYL-8-C-RHAMNOSYLAPIGENIN

- MolPort-021-804-723

- HY-N6895

- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one

- 1ST166140

- CS-0100507

- CHEBI:9992

- DTXSID10904828

- MS-30395

- 40581-17-7

- DA-68598

-

- MDL: MFCD29037226

- インチ: 1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1

- InChIKey: MVOUGOXRXQDXDC-RSPRXDBDSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])C1C(=C2C(C([H])=C(C3C([H])=C([H])C(=C([H])C=3[H])O[H])OC2=C(C=1O[H])[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])=O)O[H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 578.163556g/mol

- ひょうめんでんか: 0

- XLogP3: -1.8

- 水素結合ドナー数: 10

- 水素結合受容体数: 14

- 回転可能化学結合数: 4

- どういたいしつりょう: 578.163556g/mol

- 単一同位体質量: 578.163556g/mol

- 水素結合トポロジー分子極性表面積: 247Ų

- 重原子数: 41

- 複雑さ: 970

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 578.5

じっけんとくせい

Violanthin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N6895-1mg |

Violanthin |

40581-17-7 | 95.12% | 1mg |

¥1240 | 2024-04-18 | |

| TargetMol Chemicals | T13301-5mg |

Violanthin |

40581-17-7 | 97.81% | 5mg |

¥ 1990 | 2024-07-19 | |

| TargetMol Chemicals | T13301-5 mg |

Violanthin |

40581-17-7 | 97.81% | 5mg |

¥ 2,757 | 2023-07-10 | |

| MedChemExpress | HY-N6895-5mg |

Violanthin |

40581-17-7 | 95.12% | 5mg |

¥3100 | 2024-04-18 | |

| TargetMol Chemicals | T13301-50 mg |

Violanthin |

40581-17-7 | 97.81% | 50mg |

¥ 11,994 | 2023-07-10 | |

| TargetMol Chemicals | T13301-100 mg |

Violanthin |

40581-17-7 | 97.81% | 100MG |

¥ 17,989 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00557-1MG |

Violanthin |

40581-17-7 | 1mg |

¥4679.27 | 2023-09-13 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL85782-10MG |

40581-17-7 | 10MG |

¥6616.59 | 2023-01-06 | |||

| TargetMol Chemicals | T13301-10mg |

Violanthin |

40581-17-7 | 97.81% | 10mg |

¥ 3230 | 2024-07-19 | |

| TargetMol Chemicals | T13301-50mg |

Violanthin |

40581-17-7 | 97.81% | 50mg |

¥ 8730 | 2024-05-22 |

Violanthin 関連文献

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626

-

Natália Martins,Lillian Barros,Montserrat Due?as,Celestino Santos-Buelga,Isabel C. F. R. Ferreira RSC Adv. 2015 5 26991

-

Lin Sun,Min Zhao,Yanhui Zhao,Xue Jiang,Miao Wang,Yixin Zhang,Chunjie Zhao RSC Adv. 2020 10 29528

-

Lin Sun,Min Zhao,Yanhui Zhao,Xue Jiang,Miao Wang,Yixin Zhang,Chunjie Zhao RSC Adv. 2020 10 29528

推奨される供給者

Amadis Chemical Company Limited

(CAS:40581-17-7)Violanthin

清らかである:99%/99%/99%

はかる:10mg/25mg/50mg

価格 ($):398.0/644.0/1146.0